Daidzein 4'-O-glucuronide
Overview
Description
Daidzein 4'-O-glucuronide is a major metabolite of daidzein, an isoflavone found in soy and other plants. It is formed through the process of glucuronidation, which is a common metabolic pathway for the biotransformation of xenobiotics and endogenous substances. This compound, along with other isoflavone metabolites, has been studied for its potential biological effects, including its weak estrogenic activity and its ability to activate natural killer (NK) cells at nutritionally relevant concentrations .
Synthesis Analysis
The synthesis of this compound can be achieved using rat liver microsomes induced by 3-methylcholanthrene. The kinetic parameters for the glucuronidation of daidzein, such as Km and Vmax, have been determined, indicating the efficiency of the enzymatic process. The synthesized glucuronides were further purified using a Sephadex LH-20 column, ensuring the production of a pure compound for further analysis .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed through the absence of ultraviolet absorbance maxima shifts in the presence of sodium acetate, which indicates that the synthesized product is indeed a 7-O-glucuronide. This structural confirmation is crucial for understanding the compound's biological activity and its interaction with other molecules .
Chemical Reactions Analysis
This compound competes with the binding of 17beta-(3H) estradiol to estrogen receptors, suggesting that it has estrogenic properties, albeit weakly. The concentration required for 50% displacement of 17beta-(3H) estradiol (CB50) by this compound has been quantified, providing insight into its relative binding affinity compared to other compounds such as diethylstilbestrol and genistein .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound contribute to its biological activity. For instance, at nutritionally relevant concentrations, it has been shown to enhance NK cell-mediated killing of cancer cells significantly. However, at higher concentrations, it only inhibits NK cytotoxicity. These findings suggest that the physical and chemical properties of this compound influence its biological effects, which can vary depending on the concentration .
In addition to its immunomodulatory effects, this compound has been implicated in metabolic processes. It has been shown to promote glucose uptake through the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in L6 myocytes, which is a critical step in maintaining glucose homeostasis. This activity suggests potential benefits for the management of Type 2 diabetes .
Furthermore, the identification and quantification of this compound in human plasma after dietary administration of kinako have been reported. This highlights the importance of understanding the disposition of isoflavone metabolites in the body, as they may be responsible for the pharmacological and medicinal properties of isoflavones .
Scientific Research Applications
Estrogenic Activity and NK Cell Activation
Daidzein 4'-O-glucuronide (DG), a major isoflavone metabolite, exhibits weak estrogenic properties and can activate human natural killer (NK) cells at nutritionally relevant concentrations. In vitro studies have shown that DG competes with the binding of 17beta-(3H) estradiol to estrogen receptors, indicating its potential role in modulating estrogenic activity. Additionally, DG enhances the activation of NK cells, which are involved in immune responses against cancer cells, suggesting its potential in cancer prevention or treatment (Zhang, Song, Cunnick, Murphy, & Hendrich, 1999).
Glucuronidation and Bioactivity in Different Species
The metabolic processing of daidzein into its 7- and 4′-glucuronides varies across species, including humans, monkeys, rats, and mice. This variation impacts the bioactivities of soy isoflavones, as the different metabolites produced by each species may have distinct biological effects. Such species-specific differences in metabolism can influence the outcomes of studies on the health benefits of soy isoflavones and should be considered when extrapolating animal study findings to humans (Hanioka, Ohkawara, Isobe, Ochi, Tanaka-Kagawa, & Jinno, 2018).
Pharmacokinetics and Metabolism
Studies on the pharmacokinetics and metabolism of genistein and daidzein in humans indicate that glucuronide and sulfate conjugates of these isoflavones are significant in plasma after soy consumption. Understanding the pharmacokinetics of these conjugates is crucial for determining the meal frequency and bioactivity required for potential health benefits (Shelnutt, Cimino, Wiggins, Ronis, & Badger, 2002).
Bioavailability in ABCG2/BCRP Knockout Mice
The bioavailability of genistein and daidzein glucuronide and sulfate conjugates was significantly increased in breast cancer resistance protein 1 (ABCG2/BCRP) knockout mice compared to wild-type mice. This study suggests a direct role of Bcrp1 in the efflux of phase II metabolites of these isoflavones, offering insights into the metabolism and transport mechanisms of isoflavone conjugates in vivo (Álvarez, Vallejo, Barrera, Merino, Prieto, Tomás-Barberán, & Espín, 2011).
Nanotechnological Applications
Research into nanotechnological formulations for daidzein, including various nanoparticle systems, has been explored to overcome challenges in its pharmacokinetic properties like low solubility and bioavailability. These advancements could enhance the therapeutic potential of daidzein in treating various disorders (Singh, Grewal, Sharma, Behl, Gupta, Anwer, Vargas-De-la-Cruz, Mohan, Bungău, & Bumbu, 2023).
Cross-Species Comparison of Metabolism
A comparative study of the metabolism of daidzein and genistein in humans, rats, and mice revealed significant interspecies differences in the profile of major metabolites following phase II metabolism. These findings are crucial for understanding the biological activity of isoflavones and their implications in human health (Soukup et al., 2016).
Mechanism of Action
Target of Action
Daidzein 4’-O-glucuronide is a derivative of isoflavonoids, which are natural products derived from 3-phenylchromen-4-one It’s parent compound, daidzein, has been shown to interact with several signaling molecules and receptors .
Mode of Action
Daidzein, its parent compound, has been shown to interact with mitogen-activated protein kinase 8 (jnk1) due to its significant anti-inflammatory activities through the jnk signaling pathway .
Biochemical Pathways
Daidzein, its parent compound, has been shown to have various biological activities including antioxidant, anti-inflammatory, antibacterial, antidiabetes, and so on .
Result of Action
Daidzein, its parent compound, has been shown to have a prophylactic effect on the improvement of hyperglycemia, insulin resistance, dyslipidemia, obesity, inflammation, and other complications associated with type 2 diabetes .
Action Environment
It’s known that the bioavailability of isoflavonoids can be enhanced by transglycosylation, which significantly improves their water solubility .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phenoxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O10/c22-10-3-6-12-14(7-10)29-8-13(15(12)23)9-1-4-11(5-2-9)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h1-8,16-19,21-22,24-26H,(H,27,28)/t16-,17-,18+,19-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUYSKUVHUPXBV-ZFORQUDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635942 | |
Record name | 4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
264236-77-3 | |
Record name | 4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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